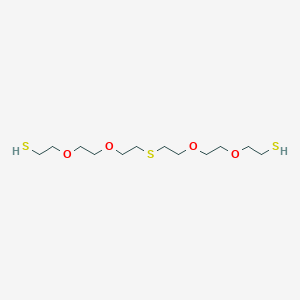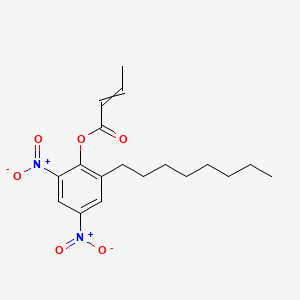
2,4-Dinitro-6-octylphenyl crotonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dinitro-6-octylphenyl crotonate is a chemical compound known for its use as a fungicide and acaricide. It is a derivative of dinocap, a mixture of isomers used to control powdery mildew and mites on various crops, including fruits, vegetables, and ornamentals . The compound is characterized by its yellow to orange/brown liquid appearance and its molecular formula, C18H24N2O6 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitro-6-octylphenyl crotonate involves the esterification of 2,4-dinitro-6-octylphenol with crotonic acid. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitro-6-octylphenyl crotonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of alkaline hydroxylamine solution to yield 2,4-dinitro-6-octylphenol.
Oxidation and Reduction: The nitro groups in the compound can undergo redox reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions
Hydrolysis: Hydroxylamine solution in an alkaline medium, typically with ethanol as a solvent.
Oxidation and Reduction:
Major Products
Hydrolysis: 2,4-dinitro-6-octylphenol.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
2,4-Dinitro-6-octylphenyl crotonate has several scientific research applications:
Agriculture: Used as a fungicide and acaricide to control powdery mildew and mites on crops such as fruits, vegetables, and ornamentals
Environmental Studies: Studied for its effects on soil carbon and nitrogen mineralization.
Analytical Chemistry: Used as a reference material for the development of analytical methods, such as HPLC and GC/MS, for the determination of pesticide residues in crops
Mechanism of Action
The mechanism of action of 2,4-Dinitro-6-octylphenyl crotonate involves its interaction with fungal and mite cellular structures. The compound disrupts the normal functioning of cell membranes and inhibits the growth and reproduction of these organisms . The exact molecular targets and pathways are not fully understood, but it is known to affect the respiratory and metabolic processes of the target pests .
Comparison with Similar Compounds
2,4-Dinitro-6-octylphenyl crotonate is often compared with other similar compounds, such as:
2,6-Dinitro-4-octylphenyl crotonate: Another isomer of dinocap with similar fungicidal and acaricidal properties.
Meptyldinocap: A single isomer of dinocap, known for its high efficacy in controlling powdery mildew.
The uniqueness of this compound lies in its specific isomeric form, which contributes to its distinct chemical and biological properties .
Properties
CAS No. |
49794-90-3 |
|---|---|
Molecular Formula |
C18H24N2O6 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(2,4-dinitro-6-octylphenyl) but-2-enoate |
InChI |
InChI=1S/C18H24N2O6/c1-3-5-6-7-8-9-11-14-12-15(19(22)23)13-16(20(24)25)18(14)26-17(21)10-4-2/h4,10,12-13H,3,5-9,11H2,1-2H3 |
InChI Key |
PMSYHBINVYHTNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


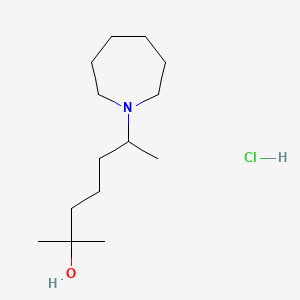
![Ethyl 4-amino-3-[(methylsulfanyl)methyl]benzoate](/img/structure/B14672682.png)

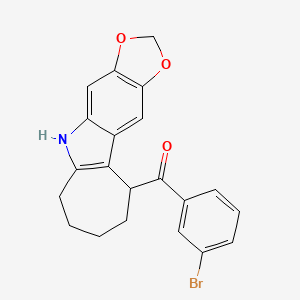

![1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)tellanyl]ethane](/img/structure/B14672699.png)
![(6,7-Diacetyloxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B14672700.png)
![(NE)-N-[(1Z)-1-hydrazinylidene-1-phenylpropan-2-ylidene]hydroxylamine](/img/structure/B14672714.png)
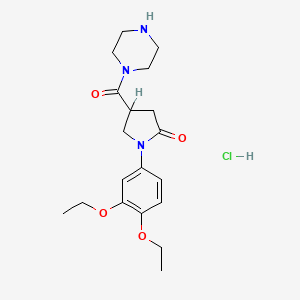
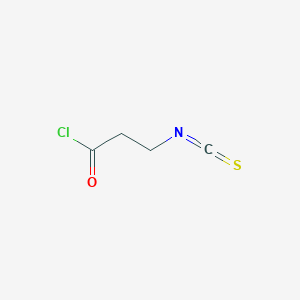
![1-(4-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14672742.png)

